5-Phenyl-1,3,4-thiadiazol-2-amine

Overview

Description

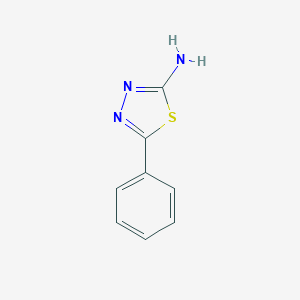

5-Phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring with a phenyl group attached to the 5-position and an amine group attached to the 2-position

Mechanism of Action

Target of Action

5-Phenyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which has been found to have diverse pharmacological activities 1,3,4-thiadiazol derivatives have been reported to exhibit anticancer properties , suggesting that their targets may be associated with cancer cell growth and survival.

Mode of Action

It’s known that 1,3,4-thiadiazol derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation . This suggests that this compound may interact with its targets to induce similar effects.

Biochemical Pathways

Given the anticancer properties of 1,3,4-thiadiazol derivatives , it can be inferred that this compound may affect pathways related to cell growth, survival, and apoptosis.

Pharmacokinetics

The molecular weight of this compound is 177226 Da , which is within the optimal range for oral bioavailability in drug design

Result of Action

The novel compound this compound demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation . This suggests that the compound can effectively inhibit the growth of these cancer cell lines.

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,3,4-thiadiazol-2-amine interacts with various enzymes, proteins, and other biomolecules. It has been synthesized into a series of heterocyclic azo dyes by diazotisation followed by coupling with different compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This suggests that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has demonstrated good anti-proliferative effects after a 48-hour incubation , suggesting that it has a stable and long-lasting impact on cellular function

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a rapid and efficient approach that could be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Chemistry: 5-Phenyl-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its derivatives have been studied for their potential as ligands in coordination chemistry .

Biology: The compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results .

Medicine: Derivatives of this compound have shown potential as anticancer agents. They have been evaluated for their ability to inhibit the growth of cancer cell lines such as LoVo and MCF-7 .

Industry: The compound’s antimicrobial properties make it a candidate for use in industrial applications, such as preservatives in products susceptible to microbial contamination .

Comparison with Similar Compounds

2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.

5-Phenyl-1,3,4-oxadiazole-2-amine: A structurally similar compound with a different heterocyclic ring.

5-Phenyl-1,3,4-triazole-2-amine: Another related compound with a triazole ring instead of a thiadiazole ring.

Uniqueness: 5-Phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a phenyl group and an amine group on the thiadiazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Biological Activity

5-Phenyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and case studies highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid with thiosemicarbazide, followed by various aromatic aldehydes. This method has been documented in multiple studies, showcasing its efficiency in producing the compound with high purity .

Biological Activities

This compound exhibits a range of biological activities, including antifungal, antibacterial, and anticancer properties. The following sections detail these activities based on recent research findings.

Antifungal Activity

A study focused on the design and synthesis of thiadiazole-linked compounds derived from this compound demonstrated significant antifungal activity against various fungal strains. The results indicated that modifications to the thiadiazole structure enhanced its efficacy .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-(1H-1,2,3-triazol-4-yl) | Aspergillus niger | 16 µg/mL |

Antibacterial Activity

Research has shown that this compound exhibits potent antibacterial properties. A study evaluated its effectiveness against several bacterial strains and found it to be particularly effective against Gram-positive bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Activity

The anticancer potential of derivatives of this compound has been explored in various studies. One notable study synthesized N-benzylidene derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications significantly enhanced anticancer activity.

Case Study: Cytotoxicity Evaluation

In a recent evaluation involving MCF7 (breast cancer) and HeLa (cervical cancer) cell lines:

- Compound Tested: N-benzylidene derivative of this compound

- Method: MTT assay

- Results:

- MCF7 Cell Line IC50: 15 µM

- HeLa Cell Line IC50: 20 µM

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZHEOAEJRHUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277076 | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-03-1 | |

| Record name | 2002-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities associated with 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives?

A1: Research indicates promising anti-inflammatory and analgesic properties associated with this compound and its derivatives. [, , , ] Studies have explored its effectiveness in reducing inflammation in carrageenan-induced rat paw edema models [] and mitigating pain in acetic acid-induced writhing models. [] Additionally, investigations have demonstrated potential antimicrobial activities against various bacterial and fungal strains. [, ]

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring at the 5-position of the thiadiazole ring significantly impact the biological activity of the compound. For example, incorporating chlorine or fluorine atoms at the para position of the phenyl ring in acridine derivatives enhanced anti-inflammatory and analgesic effects compared to the parent compound. [] Similarly, introducing various substituents on the N-benzylidene group in 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated varying degrees of antimicrobial activity. []

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers utilize various spectroscopic and analytical techniques to characterize this compound and its derivatives. These techniques include:

- Infrared Spectroscopy (IR): This method helps identify functional groups and analyze vibrational modes within the molecule. [, , , ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including proton (1H NMR) and carbon (13C NMR) environments. [, , , ]

- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []

- Elemental Analysis (CHN): This method confirms the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compounds. [, , ]

Q4: Has computational chemistry been employed in the study of this compound?

A4: Yes, molecular docking studies utilizing software like VLifeMDS have been performed. [] This approach helps predict potential binding modes of this compound derivatives with target proteins, offering insights into their potential mechanisms of action and facilitating further drug design and optimization.

Q5: What is the significance of the 1,3,4-thiadiazole scaffold in medicinal chemistry?

A5: The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with diverse biological targets. [] This versatile scaffold serves as a building block for synthesizing various bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Q6: Beyond traditional synthesis, are there alternative methods for preparing this compound derivatives?

A6: Yes, research has explored photoredox catalysis as a sustainable alternative for synthesizing this compound derivatives. [] This method employs visible light and a reusable silica-bound ruthenium complex as a catalyst, promoting the intramolecular cyclization of 2-benzylidenehydrazinecarbothioamides. This approach offers potential advantages in terms of environmental friendliness and cost-effectiveness.

Q7: What is the significance of the Brine Shrimp (Artemia salina L.) model in studying this compound derivatives?

A7: The Brine Shrimp lethality bioassay serves as a preliminary screening tool to evaluate the cytotoxic potential of this compound derivatives. [] This model allows researchers to assess the dose-dependent toxicity of these compounds on brine shrimp nauplii, providing valuable information for further toxicological evaluations and guiding the development of safer drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.